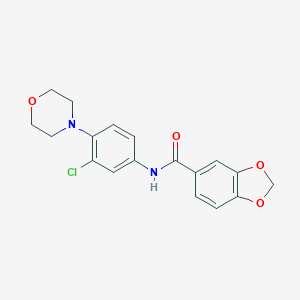![molecular formula C19H23N3O3S B251408 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide](/img/structure/B251408.png)
3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide is a chemical compound that has potential applications in scientific research. This compound is known to exhibit certain biochemical and physiological effects that make it useful in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, as well as a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide have been studied extensively in scientific research. This compound has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. These effects contribute to the anti-inflammatory and analgesic properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide in laboratory experiments is its ability to selectively inhibit certain enzymes and receptors. This allows researchers to study the specific pathways and mechanisms involved in inflammation, pain, and cancer growth. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity and safety concerns associated with the use of this compound in laboratory experiments.
Méthodes De Synthèse
The synthesis of 3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide involves the reaction of 4-(methylsulfonyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific journals and has been shown to yield high purity and good yields of the final product.
Applications De Recherche Scientifique
3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide has been widely used in scientific research for its potential applications in various fields. It has been shown to exhibit anti-inflammatory and analgesic effects, making it useful in the study of pain pathways and inflammation. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Propriétés
Formule moléculaire |
C19H23N3O3S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Clé InChI |
NTGSKKRNCOSDBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)

![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)